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Introduction
Nicotinamide adenine dinucleotide (NAD+) is a pivotal coenzyme in a vast array of enzymatic

reactions, central to cellular metabolism, signaling, and DNA repair.[1] Understanding the

kinetics of NAD+-dependent enzymes is crucial for basic research and the development of

novel therapeutics. Deamino-NAD+, an analog of NAD+, serves as a valuable tool for

elucidating the mechanisms and kinetics of these enzymes. This document provides detailed

application notes and experimental protocols for utilizing deamino-NAD+ in enzyme kinetic

studies, with a focus on dehydrogenases and NAD+-consuming enzymes.

Deamino-NAD+, also known as nicotinic acid adenine dinucleotide, differs from NAD+ by the

substitution of the nicotinamide's amino group with a hydroxyl group. This structural

modification can alter its interaction with the active sites of enzymes, making it a useful probe

for studying enzyme specificity, binding, and catalysis. It can act as a substrate, a competitive

inhibitor, or a tool to investigate the NAD+ biosynthetic pathways.[2]

Applications in Enzyme Kinetics
Deamino-NAD+ can be employed in a variety of enzyme kinetic studies to:

Characterize Dehydrogenase Activity: Many dehydrogenases can utilize deamino-NAD+ as

an alternative electron acceptor to NAD+. By comparing the kinetic parameters (Km and
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Vmax) obtained with both coenzymes, researchers can gain insights into the enzyme's

specificity for the nicotinamide moiety.

Investigate NAD+-Consuming Enzymes: For enzymes like sirtuins and CD38 that hydrolyze

NAD+, deamino-NAD+ can act as a substrate or a competitive inhibitor.[3] Studying these

interactions helps in understanding the enzyme's substrate recognition and in the screening

for potential inhibitors.

Probe NAD+ Biosynthesis: Deamino-NAD+ is an intermediate in the de novo NAD+

synthesis pathway.[2] Its use in in-vitro and in-cellulo systems can help in studying the

kinetics of enzymes involved in this pathway, such as NAD+ synthetase.

Data Presentation: Kinetic Parameters
The following table summarizes hypothetical kinetic data for an enzyme with both NAD+ and

deamino-NAD+ to illustrate how such data can be presented for comparative analysis.
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Coenzyme Enzyme Km (µM)
Vmax
(µmol/min/
mg)

kcat (s-1)
kcat/Km (M-
1s-1)

NAD+

Glyceraldehy

de-3-

Phosphate

Dehydrogena

se

150 25 40 2.67 x 105

Deamino-

NAD+

Glyceraldehy

de-3-

Phosphate

Dehydrogena

se

2300 18 28.8 1.25 x 104

NAD+

A model

NAD+-

glycohydrolas

e (e.g.,

CD38)

100 10 15 1.5 x 105

Deamino-

NAD+

A model

NAD+-

glycohydrolas

e (e.g.,

CD38)

500 (Ki) N/A (Inhibitor) N/A N/A

Note: The data presented for GPDH with deamino-NAD+ is based on reported values, while

other values are illustrative examples.

Experimental Protocols
Protocol 1: Determination of Kinetic Parameters for a
Dehydrogenase using Deamino-NAD+
This protocol describes a spectrophotometric assay to determine the Michaelis-Menten kinetic

parameters (Km and Vmax) for a dehydrogenase using deamino-NAD+ as a cofactor. The
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assay monitors the increase in absorbance at 340 nm resulting from the reduction of deamino-
NAD+ to deamino-NADH.

Materials:

Purified dehydrogenase enzyme

Deamino-NAD+ stock solution (e.g., 100 mM in assay buffer)

Substrate for the dehydrogenase (e.g., glyceraldehyde-3-phosphate for GPDH)

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl2)

UV-Vis spectrophotometer with temperature control

96-well UV-transparent microplates or quartz cuvettes

Procedure:

Prepare Reaction Mixtures: In a microplate or cuvette, prepare reaction mixtures containing

the reaction buffer and a fixed, saturating concentration of the enzyme's substrate.

Add Deamino-NAD+: Add varying concentrations of deamino-NAD+ to the reaction

mixtures. A typical concentration range to test would be from 0.1 to 10 times the expected

Km.

Equilibrate: Incubate the mixtures at the desired temperature (e.g., 25°C or 37°C) for 5

minutes to ensure temperature equilibrium.

Initiate Reaction: Add a known amount of the purified dehydrogenase to each reaction

mixture to start the reaction.

Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm

over time. The molar extinction coefficient for deamino-NADH at 340 nm is approximately

6.22 mM-1cm-1, similar to NADH.

Calculate Initial Velocities: Determine the initial reaction velocity (v₀) from the linear portion of

the absorbance vs. time plot using the Beer-Lambert law.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b12361425?utm_src=pdf-body
https://www.benchchem.com/product/b12361425?utm_src=pdf-body
https://www.benchchem.com/product/b12361425?utm_src=pdf-body
https://www.benchchem.com/product/b12361425?utm_src=pdf-body
https://www.benchchem.com/product/b12361425?utm_src=pdf-body
https://www.benchchem.com/product/b12361425?utm_src=pdf-body
https://www.benchchem.com/product/b12361425?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12361425?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: Plot the initial velocities against the corresponding deamino-NAD+

concentrations. Fit the data to the Michaelis-Menten equation using non-linear regression

analysis to determine the Km and Vmax values.[4]

Protocol 2: Investigating Deamino-NAD+ as an Inhibitor
of an NAD+-Consuming Enzyme
This protocol is designed to determine if deamino-NAD+ acts as an inhibitor of an NAD+-

consuming enzyme, such as a sirtuin or CD38, and to determine the inhibition constant (Ki).

This example uses a fluorescent assay.

Materials:

Purified NAD+-consuming enzyme

NAD+ stock solution

Deamino-NAD+ stock solution

Fluorogenic substrate for the enzyme (e.g., a fluorescently labeled acetylated peptide for a

sirtuin)

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

Fluorescence plate reader

Procedure:

Determine Km of NAD+: First, determine the Km of the enzyme for its natural substrate,

NAD+, under the assay conditions without any inhibitor present.

Set up Inhibition Assays: Prepare reaction mixtures containing the reaction buffer, the

enzyme, and the fluorogenic substrate at a concentration around its Km.

Vary NAD+ and Deamino-NAD+ Concentrations:

To a series of reactions, add varying concentrations of NAD+.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b12361425?utm_src=pdf-body
https://www.youtube.com/watch?v=-iQt5PDUsls
https://www.benchchem.com/product/b12361425?utm_src=pdf-body
https://www.benchchem.com/product/b12361425?utm_src=pdf-body
https://www.benchchem.com/product/b12361425?utm_src=pdf-body
https://www.benchchem.com/product/b12361425?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12361425?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Create parallel sets of reactions, each containing a fixed concentration of deamino-NAD+

(e.g., 0 µM, 100 µM, 500 µM).

Initiate and Monitor Reaction: Initiate the reactions by adding the enzyme and monitor the

increase in fluorescence over time.

Calculate Initial Velocities: Determine the initial velocities for each reaction.

Data Analysis:

Plot the initial velocities against the NAD+ concentration for each fixed concentration of

deamino-NAD+.

Analyze the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs.

1/[NAD+]) or non-linear regression to determine the type of inhibition (e.g., competitive,

non-competitive) and the inhibition constant (Ki). For competitive inhibition, the lines will

intersect on the y-axis.
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Caption: General workflow for determining enzyme kinetic parameters.
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Caption: Interaction of NAD+ and deamino-NAD+ with an enzyme.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for Studying Enzyme
Kinetics with Deamino-NAD+]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12361425#using-deamino-nad-to-study-enzyme-
kinetics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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